6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O2/c1-28-18-8-5-15(6-9-18)19-10-7-16(12-25)20(27)26(19)13-14-3-2-4-17(11-14)21(22,23)24/h2-11H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKFJOMDWARAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C(=O)N2CC3=CC(=CC=C3)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of new functional groups, such as cyano or iodide groups.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic properties, including potential use as a drug candidate.
Industry: Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen Substituents
- 5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile (CAS: 338954-80-6): Molecular Formula: C₂₀H₁₂ClF₃N₂O Molecular Weight: 388.78 g/mol Key Difference: Substitution of the 4-methoxyphenyl group with a 4-chlorophenyl moiety. Purity is reported as >90% .
Analogs with Carboxamide vs. Carbonitrile Groups
- N-(2,4-Dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide :
- Molecular Formula : C₂₂H₁₉F₃N₂O₄
- Molecular Weight : 432.40 g/mol
- Key Difference : Replacement of the nitrile group with a carboxamide linked to a 2,4-dimethoxyphenyl ring.
- Impact : The carboxamide group introduces hydrogen-bonding capacity, which may enhance target binding affinity but reduce metabolic stability compared to the nitrile .
Antioxidant Activity in Pyridin-2(1H)-one Derivatives
- 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile :
- Antioxidant Activity : 79.05% at 12 ppm (DPPH assay), comparable to ascorbic acid (82.71%).
- Key Difference : Bromine at the 4-position and a hydroxy-methoxyphenyl group at the 6-position.
- Insight : Halogenation (Br) and hydroxylation enhance radical scavenging, suggesting that electron-withdrawing groups at the 4-position may optimize antioxidant efficacy .
Calcium Channel Blockers with Trifluoromethyl Groups
- (3R-cis)-1,3,4,5-Tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one :
- Activity : A calcium channel blocker with prolonged antihypertensive effects due to the trifluoromethyl group.
- Key Similarity : The trifluoromethyl group enhances metabolic stability and potency.
- Synthesis : Enantioselective microbial reduction achieves 99.8% enantiomeric excess, highlighting the importance of stereochemistry in bioactivity .
Elastase Inhibitors with Complex Substituents
- N-{[5-(Methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Trifluoromethyl Role : The CF₃ group consistently improves metabolic stability and target affinity across analogs, as seen in calcium channel blockers and elastase inhibitors .
- Substituent Effects :
- Synthetic Challenges : Enantioselective synthesis (e.g., microbial reduction) is critical for bioactive dihydropyridines, as stereochemistry significantly impacts efficacy .
Biological Activity
6-(4-Methoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyridine ring : Central to its biological activity.
- Methoxyphenyl group : Imparts lipophilicity and influences receptor binding.
- Trifluoromethyl group : Enhances metabolic stability and bioactivity.
Structural Formula
Research indicates that this compound exhibits multiple mechanisms of action, primarily through modulation of enzyme activity and interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, particularly protein kinases which play a crucial role in cell signaling and inflammation .
- Receptor Modulation : It has been observed to interact with various receptors, influencing cellular responses associated with pain and inflammation .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cellular models .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have shown significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
In animal models, the compound significantly reduced markers of inflammation. For instance:
- Murine Models : Demonstrated a reduction in edema and inflammatory cytokines when administered prior to inflammatory stimuli .
Anticancer Potential
Recent studies have explored the compound's anticancer effects, particularly its ability to induce apoptosis in cancer cell lines. The mechanisms include:
- Cell Cycle Arrest : Induction of G0/G1 phase arrest in treated cells.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death .
Study 1: Anti-inflammatory Efficacy
A study involving the administration of the compound in a murine model of arthritis showed a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells into joint tissues.
Study 2: Anticancer Activity
In a study on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at micromolar concentrations. Flow cytometry analysis confirmed increased apoptosis rates correlating with treatment concentration.
Data Summary Table
Q & A
Q. Table 1: Representative Reaction Conditions for Analogous Compounds
| Substituents | Reaction Time (h) | Yield (%) | Characterization Methods |
|---|---|---|---|
| 4-Fluorophenyl, 2-methoxyphenyl | 10–20 | 85 | IR, ¹H-NMR, MS, Elemental Analysis |
| 4-(1H-Tetrazol-1-yl)phenyl | 10–12 | 75–80 | FT-IR, ¹³C-NMR, Biological Assays |
Basic: How are structural and purity characteristics validated for this compound?
Answer:
A combination of spectroscopic and chromatographic methods is used:
- ¹H-NMR: Confirms substitution patterns (e.g., methoxy group at δ 3.91 ppm, aromatic protons).
- ¹³C-NMR: Verifies carbonyl (C=O at ~164 ppm) and nitrile (C≡N at ~118 ppm) groups .
- X-ray Crystallography: Resolves crystal packing and dihedral angles (e.g., C5—N1—C1—O1 torsion angle: 176.08°) .
- HPLC/GC-MS: Assesses purity (>95% typical for bioactive studies) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE: Lab coat, gloves, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine particles.
- Storage: In airtight containers at 2–8°C, away from ignition sources .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Answer:
Systematically vary:
- Catalyst Loading: Test ammonium acetate ratios (4–20 mmol) to balance cyclization efficiency and byproduct formation .
- Temperature: Microwave-assisted synthesis may reduce reaction time (e.g., 2–4 hours at 100°C) .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification .
Q. Table 2: Optimization Case Study for a Related Compound
| Parameter | Tested Range | Optimal Value | Yield Improvement |
|---|---|---|---|
| Ammonium Acetate (mmol) | 5–25 | 20 | +15% |
| Reflux Time (h) | 5–25 | 18 | +10% |
| Solvent | Ethanol, DMF, AcOH | Ethanol | Minimal Byproducts |
Advanced: How should contradictory biological activity data be analyzed?
Answer:
Contradictions may arise from:
- Assay Variability: Compare MIC values across bacterial strains (e.g., Staphylococcus aureus vs. Klebsiella pneumoniae) .
- Structural Analogues: Evaluate substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl on cytotoxicity) .
- Dose-Response Curves: Validate IC₅₀ values using Hill slope analysis to confirm reproducibility .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Molecular Docking: Use AutoDock Vina or BIOVIA Discovery Studio to predict binding affinity to targets (e.g., thymidylate synthase).
- DFT Calculations: Analyze electron density maps to correlate substituent electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature) with bioactivity .
- Pharmacophore Modeling: Identify critical moieties (e.g., pyridone ring, nitrile group) for target engagement .
Advanced: How can structural analogs be designed to enhance solubility without compromising activity?
Answer:
Q. Table 3: SAR Insights from Analogous Compounds
| Substituent (R) | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀, μM) |
|---|---|---|---|
| 4-Methoxyphenyl | 3.2 | 0.12 | 1.8 |
| 4-Hydroxyphenyl | 2.5 | 0.45 | 2.1 |
| 3-Trifluoromethylbenzyl | 3.8 | 0.08 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
